4-ethoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide
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Overview
Description
4-ethoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chromenyl group, a nitrobenzamide moiety, and an ethoxy substituent. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized by reacting 7-hydroxy-2H-chromen-2-one with appropriate reagents under controlled conditions.
Nitration of Benzamide: The nitrobenzamide moiety is introduced by nitrating a suitable benzamide precursor using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the chromenyl intermediate with the nitrated benzamide under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-ethoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of certain enzymes involved in biological processes.
Modulation of Signaling Pathways: Affecting signaling pathways that regulate cellular functions.
Interaction with Receptors: Binding to receptors on the cell surface and altering their activity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromenyl group and exhibit similar biological activities.
N-substituted benzamides: Compounds with similar benzamide structures but different substituents.
Uniqueness
4-ethoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H20N2O6 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
4-ethoxy-N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C25H20N2O6/c1-3-32-23-11-8-17(14-21(23)27(30)31)24(28)26-18-9-10-19(15(2)12-18)20-13-16-6-4-5-7-22(16)33-25(20)29/h4-14H,3H2,1-2H3,(H,26,28) |
InChI Key |
ZUJYYVHLLWHAOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=CC4=CC=CC=C4OC3=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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